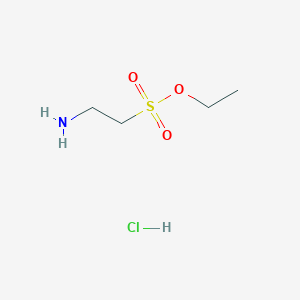
Ethyl2-aminoethane-1-sulfonatehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl2-aminoethane-1-sulfonatehydrochloride is a chemical compound with the molecular formula C4H11NO3S·HCl. It is a derivative of ethane sulfonic acid, where an ethyl group is attached to the nitrogen atom. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-aminoethane-1-sulfonatehydrochloride typically involves the reaction of ethylamine with ethane sulfonic acid under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:
[ \text{C2H5NH2} + \text{C2H5SO3H} \rightarrow \text{C4H11NO3S} \cdot \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and filtration to remove impurities.
化学反応の分析
Types of Reactions
Ethyl2-aminoethane-1-sulfonatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, amine derivatives, and substituted ethane compounds.
科学的研究の応用
Ethyl2-aminoethane-1-sulfonatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.
作用機序
The mechanism of action of Ethyl2-aminoethane-1-sulfonatehydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved include nucleophilic substitution and hydrogen bonding interactions.
類似化合物との比較
Ethyl2-aminoethane-1-sulfonatehydrochloride can be compared with similar compounds such as:
Taurine: Taurine is an amino sulfonic acid with similar structural features but different functional properties.
Ethylamine: Ethylamine is a simpler amine derivative with fewer functional groups.
Ethane sulfonic acid: This compound is the parent sulfonic acid from which this compound is derived.
The uniqueness of this compound lies in its combination of an ethyl group and a sulfonate group, which imparts distinct chemical properties and reactivity.
特性
分子式 |
C4H12ClNO3S |
|---|---|
分子量 |
189.66 g/mol |
IUPAC名 |
ethyl 2-aminoethanesulfonate;hydrochloride |
InChI |
InChI=1S/C4H11NO3S.ClH/c1-2-8-9(6,7)4-3-5;/h2-5H2,1H3;1H |
InChIキー |
ZNUQKZIGUGMJNW-UHFFFAOYSA-N |
正規SMILES |
CCOS(=O)(=O)CCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



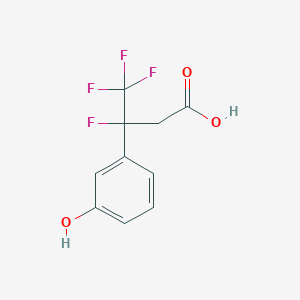
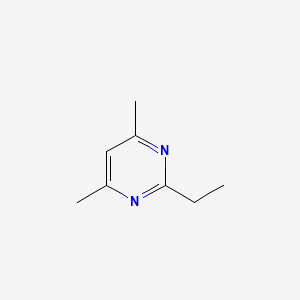
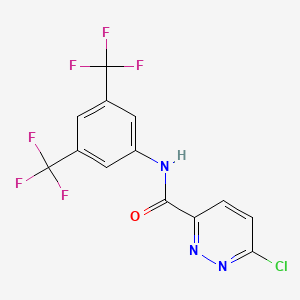

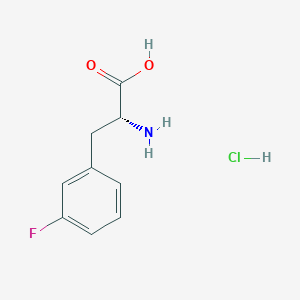
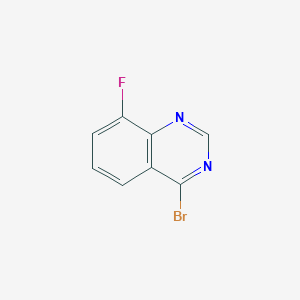
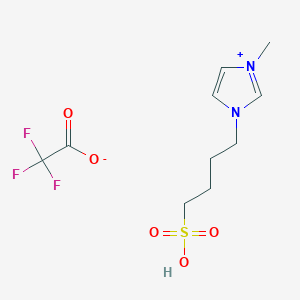

![[5-[5,6-Difluoro-2-propyl-7-(5-trimethylstannylthiophen-2-yl)benzotriazol-4-yl]thiophen-2-yl]-trimethylstannane](/img/structure/B13117560.png)
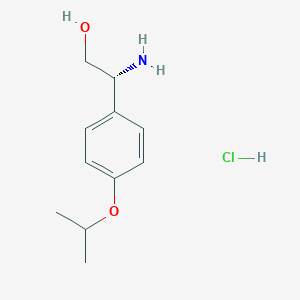
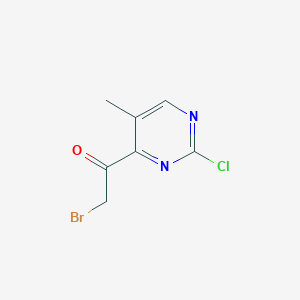
![7-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B13117580.png)
![6-Iodo-N-methylbenzo[d]thiazol-2-amine](/img/structure/B13117585.png)
